molecular formula C14H22BN3O4 B1400551 (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid CAS No. 1003043-73-9

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid

Cat. No. B1400551
CAS RN: 1003043-73-9
M. Wt: 307.16 g/mol
InChI Key: NPPRXKFGYZIUSR-UHFFFAOYSA-N
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Description

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid (hereafter referred to as BPCP) is a boronic acid derivative that is widely used in organic synthesis, particularly in the synthesis of pharmaceuticals. BPCP is a versatile reagent that can be used to synthesize a wide range of compounds, including heterocycles, peptides, and nucleosides. BPCP is also used as a catalyst in the synthesis of compounds with high levels of purity and selectivity. In addition, BPCP has been used in the synthesis of various compounds for scientific research applications.

Scientific Research Applications

Comprehensive Analysis of (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid Applications:

Targeted Protein Degradation

This compound is useful as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel type of drug that selectively targets proteins for degradation, offering a new approach to drug development .

Chemical Biology

It serves as a heterobifunctional crosslinker for creating bifunctional molecules. These molecules have applications in various fields of chemical biology, including the development of new therapeutic agents .

Anti-tubercular Agents

Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment research .

properties

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-8-6-17(7-9-18)12-10-11(15(20)21)4-5-16-12/h4-5,10,20-21H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPRXKFGYZIUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155206
Record name 1-(1,1-Dimethylethyl) 4-(4-borono-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-4-yl)boronic acid

CAS RN

1003043-73-9
Record name 1-(1,1-Dimethylethyl) 4-(4-borono-2-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003043-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(4-borono-2-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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